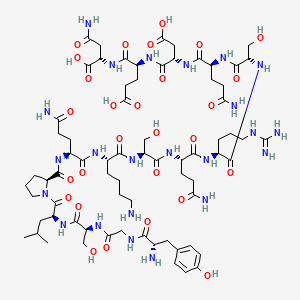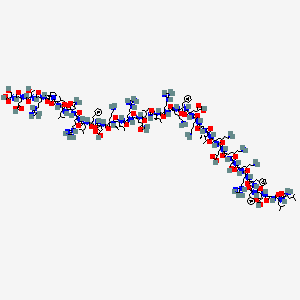
117680-39-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Egg Laying Hormone of Aplysia has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and structure-activity relationships.
Biology: Investigated for its role in neuroendocrine signaling and reproductive behavior in marine organisms.
Medicine: Explored for its potential therapeutic applications in regulating reproductive processes.
Industry: Utilized in the development of peptide-based drugs and biotechnological applications.
作用機序
Target of Action
The compound with CAS number 117680-39-4 is known as the Egg Laying Hormone (ELH) , which is a neuropeptide synthesized by the neurons of the bag cell . This hormone plays a crucial role in the reproductive process of the sea slug, Aplysia .
Mode of Action
ELH interacts with its targets, the neurons of the abdominal ganglion, by triggering an electrical discharge . This interaction induces a voltage-dependent slow inward current carried by sodium ions (Na+) in an identified motoneuron .
Biochemical Pathways
The primary biochemical pathway affected by ELH involves the stimulation of oviposition and ovulation in Aplysia . The hormone diffuses to the circulating hemolymph to modulate the activity of other organs . It specifically causes contraction of smooth muscle in the ovotestis, leading to the expulsion of the egg string .
Result of Action
The molecular and cellular effects of ELH’s action primarily involve the stimulation of egg-laying and ovulation in Aplysia . On a cellular level, ELH induces a voltage-dependent slow inward current carried by Na+ in an identified motoneuron . This leads to the contraction of smooth muscle in the ovotestis and the expulsion of the egg string .
生化学分析
Cellular Effects
Egg Laying Hormone, aplysia, has significant effects on various types of cells and cellular processes. In neurons, it influences cell signaling pathways by activating ion channels and altering membrane potentials. This activation leads to changes in gene expression and cellular metabolism, ultimately resulting in the stimulation of oviposition and ovulation in Aplysia . The hormone’s impact on cell function is crucial for the reproductive cycle of the organism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Egg Laying Hormone, aplysia, can change over time. The hormone is relatively stable when stored at -20°C, but its activity may decrease over prolonged periods. Studies have shown that the hormone can induce long-term changes in cellular function, including sustained alterations in gene expression and enzyme activity . These long-term effects are essential for understanding the hormone’s role in reproductive processes.
Dosage Effects in Animal Models
The effects of Egg Laying Hormone, aplysia, vary with different dosages in animal models. At low doses, the hormone can stimulate oviposition and ovulation without causing adverse effects. At high doses, it may lead to toxic effects, including disruptions in cellular metabolism and gene expression . Understanding the dosage effects is crucial for determining the optimal concentration for experimental and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Egg Laying Hormone of Aplysia involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods: Industrial production of this neuropeptide can be achieved through recombinant DNA technology. This method involves inserting the gene encoding the Egg Laying Hormone into a suitable expression system, such as Escherichia coli or yeast, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the sulfur-containing amino acid residues such as cysteine and methionine.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide, leading to changes in its tertiary structure.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study the structure-activity relationship.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.
Substitution: Site-directed mutagenesis techniques are employed to substitute specific amino acids within the peptide.
Major Products Formed:
Oxidation: Oxidized forms of the peptide with modified cysteine or methionine residues.
Reduction: Reduced forms of the peptide with broken disulfide bonds.
Substitution: Peptide analogs with substituted amino acids.
類似化合物との比較
Oxytocin: A peptide hormone involved in social bonding, sexual reproduction, and childbirth.
Vasopressin: A peptide hormone that regulates water retention and blood pressure.
Gonadotropin-releasing hormone (GnRH): A peptide hormone that controls the release of reproductive hormones.
Uniqueness: Egg Laying Hormone of Aplysia is unique due to its specific role in marine organisms, particularly in the reproductive behavior of Aplysia. Unlike other peptide hormones, it is synthesized by bag cell neurons and has a distinct mechanism of action involving electrical discharge triggering of neurons.
特性
CAS番号 |
117680-39-4 |
|---|---|
分子式 |
C₁₉₀H₃₂₉N₅₉O₅₇S |
分子量 |
4384.20 |
配列 |
One Letter Code: ISINQDLKAITDMLLTEQIRERQRYLADLRQRLLEK-NH2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B612614.png)
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B612617.png)




